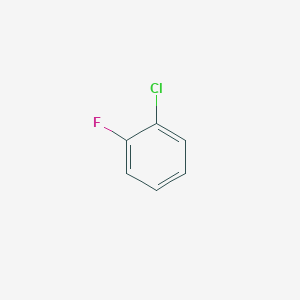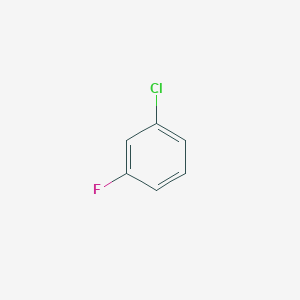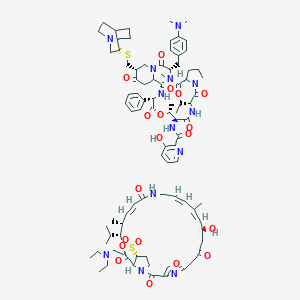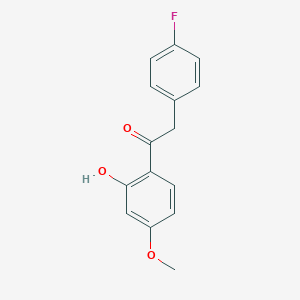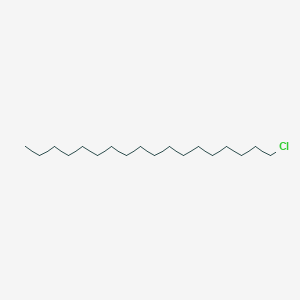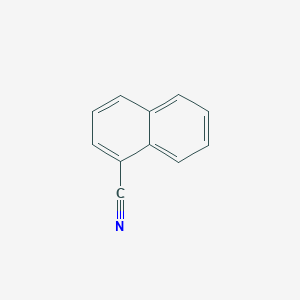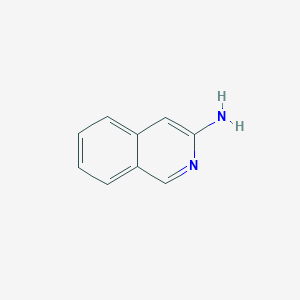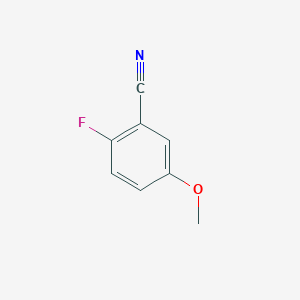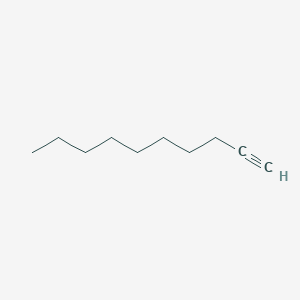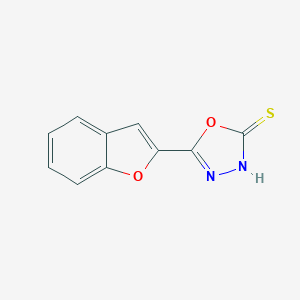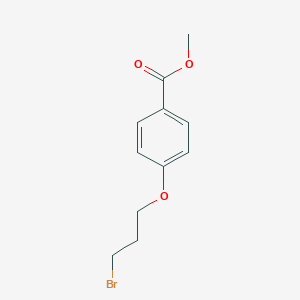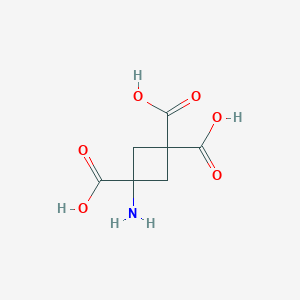
3-Aminocyclobutane-1,1,3-tricarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Aminocyclobutane-1,1,3-tricarboxylic acid (ACBT) is a cyclic amino acid that has gained attention in recent years due to its unique chemical properties and potential applications in scientific research. ACBT is a tricarboxylic acid derivative that contains a cyclobutane ring and an amino group, which gives it a distinct structure compared to other amino acids.
Wirkmechanismus
The mechanism of action of 3-Aminocyclobutane-1,1,3-tricarboxylic acid is based on its ability to inhibit the enzyme aconitase. Aconitase is involved in the conversion of citrate to isocitrate in the citric acid cycle. 3-Aminocyclobutane-1,1,3-tricarboxylic acid binds to the iron-sulfur cluster of aconitase, leading to its inhibition. This inhibition results in an accumulation of citrate, which can have downstream effects on cellular metabolism.
Biochemische Und Physiologische Effekte
3-Aminocyclobutane-1,1,3-tricarboxylic acid has been shown to have several biochemical and physiological effects. Inhibition of aconitase by 3-Aminocyclobutane-1,1,3-tricarboxylic acid leads to an accumulation of citrate, which can have downstream effects on cellular metabolism. Citrate has been shown to have anti-inflammatory and antioxidant effects, and it can also regulate gene expression. 3-Aminocyclobutane-1,1,3-tricarboxylic acid has also been shown to have potential as a therapeutic agent for the treatment of cancer and neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
3-Aminocyclobutane-1,1,3-tricarboxylic acid has several advantages and limitations for lab experiments. One advantage is that it is a potent inhibitor of aconitase, which makes it a useful tool for studying the citric acid cycle. 3-Aminocyclobutane-1,1,3-tricarboxylic acid also has potential applications as a therapeutic agent, which makes it a promising compound for drug development. One limitation is that 3-Aminocyclobutane-1,1,3-tricarboxylic acid is a relatively new compound, and its biological effects are not fully understood. Another limitation is that 3-Aminocyclobutane-1,1,3-tricarboxylic acid can be difficult and expensive to synthesize, which can limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for research on 3-Aminocyclobutane-1,1,3-tricarboxylic acid. One direction is to further investigate its potential as a therapeutic agent for the treatment of cancer and neurodegenerative diseases. Another direction is to explore its effects on cellular metabolism and gene expression. Additionally, further optimization of the synthesis method for 3-Aminocyclobutane-1,1,3-tricarboxylic acid could lead to increased availability and lower costs, which could facilitate further research on this compound.
Conclusion:
In conclusion, 3-Aminocyclobutane-1,1,3-tricarboxylic acid is a cyclic amino acid that has unique chemical properties and potential applications in scientific research. The synthesis of 3-Aminocyclobutane-1,1,3-tricarboxylic acid has been optimized in recent years, and several methods have been developed to improve the yield and purity of the compound. 3-Aminocyclobutane-1,1,3-tricarboxylic acid has been shown to be a potent inhibitor of the enzyme aconitase, which has downstream effects on cellular metabolism. 3-Aminocyclobutane-1,1,3-tricarboxylic acid has potential applications as a therapeutic agent for the treatment of cancer and neurodegenerative diseases. Further research is needed to fully understand the biological effects of 3-Aminocyclobutane-1,1,3-tricarboxylic acid and its potential applications in scientific research.
Synthesemethoden
3-Aminocyclobutane-1,1,3-tricarboxylic acid can be synthesized through a multistep process using readily available starting materials. The first step involves the preparation of cyclobutanone, which is then reacted with malonic acid to form a diester. The diester is then hydrolyzed to form a dicarboxylic acid, which is further reacted with ammonia to form 3-Aminocyclobutane-1,1,3-tricarboxylic acid. The synthesis of 3-Aminocyclobutane-1,1,3-tricarboxylic acid has been optimized in recent years, and several methods have been developed to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
3-Aminocyclobutane-1,1,3-tricarboxylic acid has been shown to have potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. 3-Aminocyclobutane-1,1,3-tricarboxylic acid has been found to be a potent inhibitor of the enzyme aconitase, which is involved in the citric acid cycle. This inhibition leads to an accumulation of citrate, which can have downstream effects on cellular metabolism. 3-Aminocyclobutane-1,1,3-tricarboxylic acid has also been shown to have potential as a therapeutic agent for the treatment of cancer and neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
129287-89-4 |
|---|---|
Produktname |
3-Aminocyclobutane-1,1,3-tricarboxylic acid |
Molekularformel |
C7H9NO6 |
Molekulargewicht |
203.15 g/mol |
IUPAC-Name |
3-aminocyclobutane-1,1,3-tricarboxylic acid |
InChI |
InChI=1S/C7H9NO6/c8-7(5(13)14)1-6(2-7,3(9)10)4(11)12/h1-2,8H2,(H,9,10)(H,11,12)(H,13,14) |
InChI-Schlüssel |
WINNSZGETYTYAM-UHFFFAOYSA-N |
SMILES |
C1C(CC1(C(=O)O)N)(C(=O)O)C(=O)O |
Kanonische SMILES |
C1C(CC1(C(=O)O)N)(C(=O)O)C(=O)O |
Synonyme |
1,1,3-Cyclobutanetricarboxylicacid,3-amino-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



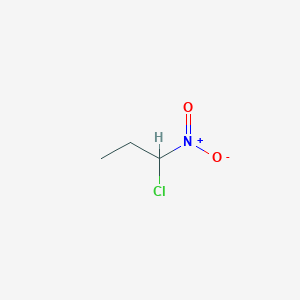
![4-[1-(Benzotriazol-1-yl)propyl]morpholine](/img/structure/B165097.png)
